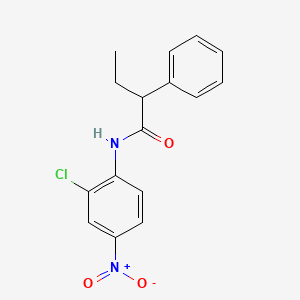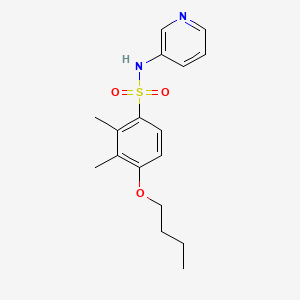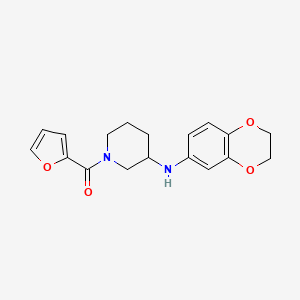
6-tert-butyl-6-hydroxy-1-phenyltetrahydro-3,4-pyridazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-butyl-6-hydroxy-1-phenyltetrahydro-3,4-pyridazinedione, also known as PBN (phenyl-N-tert-butylnitrone), is a free radical scavenger that has been extensively studied in scientific research. PBN has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in research applications.
Wirkmechanismus
6-tert-butyl-6-hydroxy-1-phenyltetrahydro-3,4-pyridazinedione acts as a free radical scavenger by donating a hydrogen atom to reactive oxygen and nitrogen species, thereby neutralizing them and preventing oxidative damage. This compound has also been shown to inhibit lipid peroxidation and protect against DNA damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, protecting against neurodegeneration, and improving cardiovascular function. This compound has also been shown to have anti-inflammatory effects and to modulate immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-tert-butyl-6-hydroxy-1-phenyltetrahydro-3,4-pyridazinedione is its ability to scavenge free radicals and protect against oxidative damage, making it a valuable tool in studies of oxidative stress. However, this compound can also interfere with certain assays and may have off-target effects, making it important to use appropriate controls and to carefully interpret results.
Zukünftige Richtungen
There are many potential future directions for research involving 6-tert-butyl-6-hydroxy-1-phenyltetrahydro-3,4-pyridazinedione, including studies of its effects on aging, cancer, and metabolic disorders. This compound may also be useful in developing new therapies for neurodegenerative diseases and cardiovascular disease. Additionally, further studies are needed to better understand the mechanisms of this compound's actions and to optimize its use in research applications.
Synthesemethoden
6-tert-butyl-6-hydroxy-1-phenyltetrahydro-3,4-pyridazinedione can be synthesized through a multistep process involving the reaction of tert-butylamine with benzaldehyde, followed by the addition of nitroethane and reduction of the resulting nitrostyrene intermediate. The final step involves the reaction of the resulting imine with hydroxylamine hydrochloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
6-tert-butyl-6-hydroxy-1-phenyltetrahydro-3,4-pyridazinedione has been used in a variety of scientific research applications, including studies of oxidative stress, neurodegenerative diseases, and cardiovascular disease. This compound has been shown to scavenge free radicals and protect against oxidative damage in various tissues.
Eigenschaften
IUPAC Name |
6-tert-butyl-6-hydroxy-1-phenyldiazinane-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-13(2,3)14(19)9-11(17)12(18)15-16(14)10-7-5-4-6-8-10/h4-8,19H,9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRWUHILWNZPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC(=O)C(=O)NN1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4992781.png)
![N-({[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4992784.png)
acetate](/img/structure/B4992789.png)
![2-(4-biphenylyl)-2-oxoethyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B4992795.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4992807.png)

![[(2S)-1-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4992819.png)
![4-chloro-2-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4992824.png)
![N~1~-(2-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4992850.png)


![2-(2,4-dichloro-6-methylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4992864.png)

![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4992874.png)